N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methoxy-3-methylbenzene-1-sulfonamide
Description
This sulfonamide derivative features a pyrrolidin-5-one core substituted with a 3,4-dimethylphenyl group at the N1 position and a 4-methoxy-3-methylbenzenesulfonamide moiety at the C3 position.
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methoxy-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-13-5-6-17(9-14(13)2)22-12-16(11-20(22)23)21-27(24,25)18-7-8-19(26-4)15(3)10-18/h5-10,16,21H,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKNEDKORFVUES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC(=C(C=C3)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methoxy-3-methylbenzene-1-sulfonamide typically involves multiple steps, including the formation of the pyrrolidinone ring and the introduction of the sulfonamide group. One common synthetic route involves the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a γ-keto acid or an amine.
Introduction of the Sulfonamide Group: This step involves the reaction of the pyrrolidinone intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methoxy-3-methylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methoxy-3-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methoxy-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Structural Analog 1: N-[1-(3,4-Dimethoxyphenyl)-5-oxo-3-pyrrolidinyl]-4-(4-morpholinylsulfonyl)benzamide
- Key Differences :
- Phenyl Substituents : 3,4-Dimethoxy (vs. 3,4-dimethyl) on the pyrrolidine N1-position.
- Functional Group : Morpholinylsulfonyl benzamide (vs. methoxy-methylbenzenesulfonamide).
- Implications :
Structural Analog 2: N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
- Key Differences: Backbone: Carboxamide linkage (vs. sulfonamide). Substituent: Dihydroisoquinolinyl sulfonyl ethyl chain (vs. methoxy-methylbenzenesulfonamide).
- Cytotoxicity data (IC₅₀ = 117.4 μM in HEK cells) suggests moderate toxicity, which may inform therapeutic index comparisons .
Structural Analog 3: {1-(3,4-Dimethylphenyl)-4-methyl-3-oxo-pyrazolidin-4-yl}methyl 2-sulphobenzoate
- Key Differences: Core Structure: Pyrazolidinone (vs. pyrrolidinone). Functional Group: Sulphobenzoate ester (vs. sulfonamide).
- Implications: The ester group may confer lower hydrolytic stability compared to sulfonamide, affecting bioavailability. The pyrazolidinone core could alter conformational flexibility, impacting target selectivity .
Structural Analog 4: 2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide
- Key Differences: Backbone: Chloroacetamide (vs. sulfonamide-pyrrolidinone). Substituents: Isopropyl and 2,3-dimethylphenyl groups.
- Implications: As a pesticide, this compound highlights how dimethylphenyl groups are versatile in agrochemicals, though the sulfonamide-pyrrolidinone scaffold in the target compound likely targets eukaryotic enzymes (e.g., proteases or kinases) .
Comparative Analysis Table
Research Findings and Implications
- Role of 3,4-Dimethylphenyl : Present in multiple analogs (e.g., target compound, and ), this group likely aids in hydrophobic interactions with target proteins.
- Sulfonamide vs. Carboxamide/Morpholine : Sulfonamide’s strong electron-withdrawing nature and H-bond capacity may enhance target binding compared to carboxamide or morpholine derivatives .
- Toxicity Considerations: The cytotoxicity of ’s analog (IC₅₀ = 117.4 μM) suggests that substituents like dihydroisoquinoline may require optimization for therapeutic use .
Biological Activity
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methoxy-3-methylbenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this sulfonamide derivative, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C21H27N3O4S
- Molecular Weight : 411.53 g/mol
- CAS Number : 2309188-07-4
Sulfonamides, including the compound , often exert their biological effects through inhibition of specific enzymes or pathways. The primary mechanism involves inhibition of the PI3K/mTOR signaling pathway, which is crucial for cell proliferation and survival. This pathway is frequently upregulated in various cancers, making it a target for anti-cancer therapies.
Inhibition of PI3K/mTOR Pathway
Research indicates that compounds similar to this compound can inhibit the phosphorylation of AKT, a key downstream effector in the PI3K/mTOR pathway. This inhibition leads to:
- Cell Cycle Arrest : Induction of G0/G1 phase arrest in cancer cells.
- Apoptosis : Triggering programmed cell death through various apoptotic pathways.
Anticancer Activity
A study focused on a series of sulfonamide derivatives demonstrated that certain modifications to the chemical structure could enhance anti-tumor activity. The most potent derivatives showed significant inhibition of cell proliferation in various cancer cell lines. The compound's ability to induce apoptosis and inhibit cell cycle progression was confirmed through flow cytometry and Western blot analyses.
Table 1: Summary of Biological Activities
| Activity Type | Assay Method | Result |
|---|---|---|
| PI3K Inhibition | Enzyme Inhibition Assay | IC50 values indicating potency |
| Cell Proliferation | Cell Viability Assay | Significant reduction in viability |
| Apoptosis Induction | Flow Cytometry | Increased apoptotic cells |
| Cell Cycle Arrest | Flow Cytometry | G0/G1 phase arrest observed |
Case Study 1: Antitumor Effects
In a controlled study involving HCT116 colon cancer cells, this compound was shown to significantly reduce cell viability at concentrations as low as 10 µM. The study utilized Hoechst33342/PI staining to confirm increased apoptosis rates compared to control groups.
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted on a series of related sulfonamide compounds. Modifications in the aromatic rings and side chains were correlated with enhanced biological activity. Specifically, the presence of methoxy groups was associated with increased binding affinity to PI3K.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
